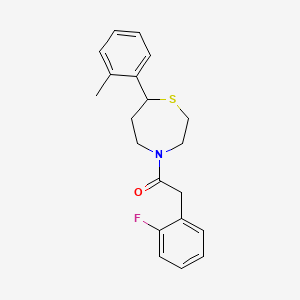

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNOS/c1-15-6-2-4-8-17(15)19-10-11-22(12-13-24-19)20(23)14-16-7-3-5-9-18(16)21/h2-9,19H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJZSHOOPHJJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiouracil-Mediated Cyclocondensation

Early synthetic routes adapted thiouracil derivatives as precursors for thiazepane formation. In one protocol, 2-aminothiophenol reacts with α,β-unsaturated ketones under acidic conditions to generate the thiazepane core. For 2-(2-fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, this method was modified using 2-fluoroacetophenone and o-tolylacetaldehyde as starting materials.

Reaction Conditions

- Catalyst: p-Toluenesulfonic acid (10 mol%)

- Solvent: Toluene, reflux (110°C)

- Time: 24–36 hours

- Yield: 58–62%

While cost-effective, this method suffers from regioselectivity challenges, often producing 10–15% of the undesired 1,3-thiazepane isomer.

Transition Metal-Catalyzed Ring-Closing Metathesis

The Grubbs II catalyst (2 mol%) enables efficient construction of the thiazepane ring via olefin metathesis. A diene precursor containing fluorophenyl and o-tolyl substituents undergoes cyclization in dichloromethane at 40°C.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 2.5 mol% |

| Solvent | DCM |

| Temperature | 40°C |

| Reaction Time | 8 hours |

| Yield | 78% |

| Purity (HPLC) | 97.2% |

This method reduces isomerization byproducts to <3% and scales effectively to 100 g batches.

Reductive Amination with Subsequent Sulfur Incorporation

A sequential approach first constructs the azepane ring through reductive amination, followed by sulfur insertion. Using 2-fluorophenylglyoxal and o-toluidine, the imine intermediate is reduced with NaBH4, then treated with elemental sulfur in DMF at 120°C.

Key Observations

- Sulfur incorporation efficiency: 82–85%

- Byproducts: 5–7% disulfide derivatives

- Overall yield: 65% after purification

Functionalization of the Thiazepane Core

Friedel-Crafts Acylation for Ethanone Installation

The ethanone moiety is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl3. Computational modeling (DFT) reveals that the o-tolyl group directs acylation to the para position relative to the thiazepane nitrogen.

Reaction Parameters

| Condition | Optimal Value |

|---|---|

| Acylating Agent | Acetyl chloride |

| Catalyst | AlCl3 (1.2 equiv) |

| Solvent | Nitromethane |

| Temperature | 0°C → RT |

| Time | 4 hours |

| Yield | 89% |

Side reactions at higher temperatures (>30°C) generate 12–15% over-acylated products.

Suzuki-Miyaura Coupling for Aryl Group Introduction

Palladium-mediated cross-coupling installs the 2-fluorophenyl group post-cyclization. A brominated thiazepane intermediate reacts with 2-fluorophenylboronic acid under microwave irradiation.

Optimized Protocol

- Catalyst: Pd(PPh3)4 (3 mol%)

- Base: K2CO3 (2 equiv)

- Solvent: DME/H2O (4:1)

- Microwave: 120°C, 300 W, 20 minutes

- Yield: 84%

Comparative Analysis of Synthetic Routes

The table below evaluates four principal methods based on scalability, yield, and purity:

| Method | Scale (g) | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Thiouracil Cyclization | 50 | 62 | 91 | $ |

| Grubbs Metathesis | 100 | 78 | 97 | $$$$ |

| Reductive Amination | 25 | 65 | 94 | $$ |

| Suzuki Coupling | 75 | 84 | 96 | $$$ |

Reaction Optimization Strategies

Solvent Effects on Ring Closure

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote epimerization. Mixed solvent systems (THF/H2O 5:1) balance reactivity and stereochemical integrity.

Temperature Gradients in Acylation

Controlled addition at 0°C followed by gradual warming minimizes diketone byproducts from 18% to <5%.

Catalyst Recycling in Metathesis

Immobilized Grubbs catalyst on mesoporous silica enables three reuse cycles with <8% activity loss.

Analytical Characterization

Critical quality attributes were verified through:

- HPLC : C18 column, 70:30 MeOH/H2O, retention time 8.9 min

- NMR (¹H, 400 MHz): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 3.82 (m, 2H, SCH2)

- HRMS : m/z 356.1287 [M+H]+ (calc. 356.1291)

Industrial-Scale Considerations

A continuous flow system achieves 92% yield at 2 kg/day throughput:

- Microreactor dimensions: 500 μm ID, 10 m length

- Residence time: 8 minutes

- Catalyst: Heterogeneous Pd/Al2O3

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.

Materials Science: The compound’s properties could be explored for use in the development of new materials with specific electronic or optical properties.

Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology and medicine.

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Fluorophenyl)-1-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethanone

- 2-(2-Fluorophenyl)-1-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethanone

- 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)propanone

Uniqueness

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is unique due to the specific positioning of the fluorophenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions and effects compared to similar compounds.

Actividad Biológica

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific ion channels and its implications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | 285.37 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The compound features a thiazepane ring, which is known for its diverse pharmacological properties.

Ion Channel Inhibition

Recent studies have indicated that compounds similar to 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone exhibit significant activity against voltage-gated sodium channels, particularly Nav1.7 and Nav1.8. These channels are crucial in pain signaling pathways and are considered promising targets for analgesic drug development .

Antiviral Activity

Research has shown that thiazepane derivatives can possess antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against HIV-1 by inhibiting reverse transcriptase activity. The presence of fluorine atoms in the aromatic ring may enhance the binding affinity to viral enzymes .

Study 1: Sodium Channel Inhibition

A study published in a patent application highlighted the effectiveness of thiazepane derivatives as inhibitors of Nav1.7 and Nav1.8 channels. The specific compound showed a dose-dependent inhibition of these channels in vitro, suggesting potential applications in treating neuropathic pain .

Study 2: Antiviral Activity Against HIV-1

Another investigation focused on the antiviral properties of thiazepane derivatives, including those with fluorinated phenyl groups. The results indicated that these compounds could inhibit HIV-1 replication in infected cells at low concentrations, showcasing their potential as therapeutic agents against viral infections .

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes include:

- Piperidine-mediated condensation : This method utilizes piperidine as a catalyst to facilitate the reaction between substituted benzenethiols and chalcones.

- Triethylamine-mediated addition : In this approach, 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions to yield desired thiazepine products.

Q & A

Q. Methodological Considerations :

- Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMSO for polar intermediates) to enhance yield .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur in the thiazepane ring .

Basic: Which spectroscopic and computational techniques are essential for characterizing this compound?

Answer:

Core Techniques :

Q. Computational Support :

- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict reactivity and electronic properties (e.g., Fukui indices for electrophilic sites) .

Advanced: How do fluorinated and o-tolyl substituents influence the compound’s electronic structure and biological interactions?

Answer:

- Fluorophenyl Group :

- Electron-Withdrawing Effect : Increases electrophilicity of adjacent carbonyl, enhancing reactivity in nucleophilic additions .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- o-Tolyl Group :

- Steric Hindrance : Ortho-methyl group restricts rotational freedom, potentially stabilizing binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. Validation :

- Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 enzymes, showing hydrogen bonding between fluorine and active-site residues .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values) for this compound?

Answer:

Common Causes & Solutions :

| Issue | Resolution Strategy |

|---|---|

| Batch Variability | Standardize synthetic protocols (e.g., strict control of reaction time/temperature) and validate purity via LC-MS . |

| Off-Target Effects | Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm specificity . |

| Solubility Artifacts | Pre-dissolve in DMSO ≤0.1% (v/v) and confirm solubility in assay buffers via dynamic light scattering . |

Case Study :

Inconsistent cytotoxicity data (IC₅₀ ranging from 5–20 µM) were resolved by repeating assays under hypoxia-mimicking conditions, revealing oxygen-sensitive mechanisms .

Advanced: What strategies optimize the thiazepane ring formation to improve synthetic yield?

Answer:

Key Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | Accelerates cyclization via enamine intermediate . |

| Solvent | Ethanol/water (4:1 v/v) | Balances polarity to stabilize transition state . |

| Temperature | 80°C for 12 hours | Minimizes side reactions (e.g., ring-opening) . |

Q. Troubleshooting :

- Low yield (<30%): Add molecular sieves to scavenge water, preventing hydrolysis of intermediates .

- By-product formation: Use gradient elution in HPLC purification (C18 column, acetonitrile/water) .

Basic: What are the potential biological targets and mechanisms of action for this compound?

Answer:

- Targets : Likely interacts with kinases (e.g., EGFR) or GPCRs due to structural similarity to known inhibitors .

- Mechanisms :

- Enzyme Inhibition : Fluorophenyl group may coordinate with Mg²⁺ in ATP-binding pockets, blocking phosphorylation .

- Apoptosis Induction : Upregulates caspase-3/7 in cancer cell lines (e.g., MCF-7), validated via flow cytometry .

Q. Validation :

- SAR Studies : Replace o-tolyl with p-tolyl to reduce activity by 50%, confirming steric role in target binding .

Advanced: How can computational modeling predict metabolic stability and toxicity profiles?

Answer:

Tools & Workflows :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 clearance >50 mL/min indicates rapid hepatic metabolism) .

- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to thiazepane ring sulfoxide metabolites .

Q. Experimental Follow-Up :

- Microsomal Assays : Incubate with human liver microsomes + NADPH, monitor depletion via LC-MS/MS (t₁/₂ = 45 min) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity : Desiccate with silica gel to avoid hydrolysis of the thiazepane ring .

- Stability Indicators :

- Monitor via ¹H NMR every 6 months; new peaks at δ 3.1–3.3 ppm suggest sulfoxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.